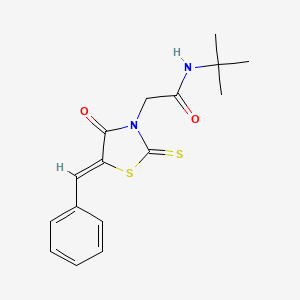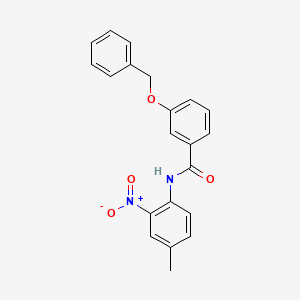![molecular formula C14H21Cl2NO2 B5115932 2-[2-(2,4-dichlorophenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5115932.png)
2-[2-(2,4-dichlorophenoxy)ethoxy]-N,N-diethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,4-dichlorophenoxy)ethoxy]-N,N-diethylethanamine, commonly known as "Dexmedetomidine," is a novel drug that has gained significant attention in the field of medical research. It is a selective alpha-2 adrenergic receptor agonist that is used as a sedative and anesthetic agent in various clinical settings.
Mécanisme D'action
Dexmedetomidine works by selectively activating alpha-2 adrenergic receptors in the brain and spinal cord. This leads to a decrease in sympathetic nervous system activity, resulting in sedation, analgesia, and anxiolysis. It also has neuroprotective effects and can reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
Dexmedetomidine has several biochemical and physiological effects on the body. It causes a decrease in heart rate and blood pressure, as well as a decrease in respiratory rate. It can also cause vasoconstriction and a decrease in renal blood flow. However, it has minimal effects on the respiratory system, making it a safer option for sedation and anesthesia in critically ill patients.
Avantages Et Limitations Des Expériences En Laboratoire
Dexmedetomidine has several advantages for lab experiments. It has a rapid onset of action and a short duration of effect, making it ideal for short-term studies. It is also highly selective for alpha-2 adrenergic receptors, reducing the risk of off-target effects. However, it can be difficult to administer and requires specialized equipment and training.
Orientations Futures
There are several future directions for research on Dexmedetomidine. It has potential therapeutic applications in the treatment of various medical conditions, including pain, anxiety, and delirium. It also has neuroprotective effects and could be studied further for its potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to explore the long-term effects of Dexmedetomidine and its potential role in reducing healthcare costs and improving patient outcomes.
Conclusion:
In conclusion, Dexmedetomidine is a novel drug that has gained significant attention in the field of medical research. It has several advantages as a sedative and anesthetic agent and has potential therapeutic applications in the treatment of various medical conditions. Further research is needed to explore its full potential and to better understand its long-term effects.
Méthodes De Synthèse
The synthesis of Dexmedetomidine involves the reaction of 2,4-dichlorophenol with epichlorohydrin to form 2-(2,4-dichlorophenoxy)propanol. This intermediate is then reacted with diethylamine to yield Dexmedetomidine. The process is carried out under controlled conditions to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
Dexmedetomidine has been extensively studied for its sedative and anesthetic properties. It is used in clinical settings to induce and maintain sedation in critically ill patients, as well as for procedural sedation and anesthesia. It has also been studied for its potential use in the treatment of pain, anxiety, and delirium in various medical conditions.
Propriétés
IUPAC Name |
2-[2-(2,4-dichlorophenoxy)ethoxy]-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO2/c1-3-17(4-2)7-8-18-9-10-19-14-6-5-12(15)11-13(14)16/h5-6,11H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFLERXDDKDEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5115853.png)

![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5115868.png)



![4-[(1-{2-[4-(3-fluorobenzyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5115888.png)
![4-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5115896.png)
![1,7-diethyl-4-(3-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5115903.png)
![6-(4-chlorobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5115911.png)

![3-ethyl-5-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115921.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5115923.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide](/img/structure/B5115938.png)
